Heptyl-beta-D-glucopyranoside
Overview
Description
Heptyl-beta-D-glucopyranoside is a compound that has been studied for its structural characteristics and elicitor activities. The research has compared synthetic heptyl-beta-D-glucopyranoside with a mycelial-wall-derived hexa(beta-D-glucopyranosyl)-D-glucitol, which is known for its elicitor activity. The comparison aimed to determine if the synthetic version could match the properties of the naturally derived compound. The studies found that the synthetic and mycelial-wall-derived compounds had indistinguishable properties, including elicitor activities, retention times on chromatography columns, glycosyl-linkage compositions, and NMR analyses .
Synthesis Analysis
The synthesis of heptyl-beta-D-glucopyranoside and related compounds has been explored to understand their elicitor activities. The synthetic approach has allowed researchers to replicate the structure and properties of naturally occurring glucopyranosides. This synthesis is crucial for further studies on the biological activities of these compounds and their potential applications .
Molecular Structure Analysis
The molecular structure of heptyl-beta-D-glucopyranoside has been analyzed through crystallography. The crystal structure of a related compound, heptyl 1-thio-alpha-D-glucopyranoside, has been determined to be monoclinic with specific space group parameters. The structure features a bilayer head-to-head molecular packing with interdigitizing alkyl chains and hydrogen-bonded carbohydrate moieties forming finite chains. This detailed structural information is essential for understanding the physical properties and reactivity of the compound .
Chemical Reactions Analysis
Although the provided data does not include specific chemical reactions involving heptyl-beta-D-glucopyranoside, the structural analysis and synthesis studies suggest that the compound can participate in typical reactions expected for glucopyranosides. These may include glycosylation reactions, where the glucopyranoside acts as a glycosyl donor or acceptor, and various transformations of the heptyl chain .
Physical and Chemical Properties Analysis
The physical properties of heptyl-beta-D-glucopyranoside derivatives have been studied, particularly in the context of their phase behavior. For instance, heptyl 1-thio-alpha-D-glucopyranoside exhibits a smectic A liquid crystal phase and has a specific clearing point temperature. The compound's crystal structure transitions into this liquid crystal phase, which is characterized by a certain periodicity. These properties are significant for applications in materials science and the design of liquid crystal displays .
Scientific Research Applications
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Biochemical Research Heptyl-beta-D-glucopyranoside is often used in biochemical research . It’s a non-ionic detergent used for solubilizing membrane proteins .
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Lipid Vesicle Preparation Heptyl-beta-D-glucopyranoside is useful for lipid vesicle preparation .
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Solubilization of Membrane-bound Proteins This compound is used for the solubilization of membrane-bound proteins .
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RNA Extraction Heptyl-beta-D-glucopyranoside can be used in RNA extraction procedures .
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Protein Quantification This compound is suitable for protein quantification .
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Skin Care Formulations Heptyl glucoside works behind-the-scenes in skin care formulations as a solubilizing agent/hydrotrope surfactant .
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYWHLDTIVRJT-UJPOAAIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptyl-beta-D-glucopyranoside | |
CAS RN |
78617-12-6 | |
Record name | Heptyl glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078617126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptyl glucoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03338 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HEPTYL GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU2OC48XBR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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